molecular formula C24H27N3O5 B607685 GNE-375 CAS No. 1926989-06-1

GNE-375

Cat. No.: B607685
CAS No.: 1926989-06-1
M. Wt: 437.49
InChI Key: PMWIFIWWNULSSP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-375 is a small-molecule inhibitor targeting the bromodomain of BRD9 (Bromodomain-Containing Protein 9), a member of the SWI/SNF chromatin-remodeling complex. Developed by Crawford et al., this compound exhibits high potency, with an IC50 of 5 nM for BRD9, and demonstrates over 100-fold selectivity against related bromodomains such as BRD4, TAF1, and CECR2 . Its mechanism involves disrupting BRD9’s interaction with chromatin, thereby modulating transcriptional programs implicated in cancer progression . BRD9 inhibition has emerged as a promising alternative to BRD4-targeted therapies, which face challenges such as toxicity and resistance .

Properties

CAS No.

1926989-06-1

Molecular Formula

C24H27N3O5

Molecular Weight

437.49

IUPAC Name

6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C24H27N3O5/c1-4-5-8-27-15-19(16-6-7-25-22(16)24(27)29)17-13-21(31-3)18(14-20(17)30-2)23(28)26-9-11-32-12-10-26/h4-7,13-15,25H,8-12H2,1-3H3/b5-4+

InChI Key

PMWIFIWWNULSSP-SNAWJCMRSA-N

SMILES

CC=CCN1C=C(C2=C(C1=O)NC=C2)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNE-375;  GNE 375;  GNE375.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-375 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process involves scaling up the laboratory synthesis to an industrial scale, optimizing reaction conditions, and ensuring compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

GNE-375 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the intermediates .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and the reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .

Scientific Research Applications

GNE-375 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of bromodomain-containing proteins and their role in epigenetic regulation.

    Biology: Helps in understanding the biological functions of BRD9 and its interactions with other proteins.

    Medicine: Investigated for its potential therapeutic applications in treating diseases associated with epigenetic dysregulation, such as cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways .

Mechanism of Action

GNE-375 exerts its effects by selectively inhibiting BRD9, a protein involved in the regulation of gene expression through its interaction with chromatin. By binding to the bromodomain of BRD9, this compound prevents the protein from interacting with acetylated histones, thereby disrupting the epigenetic regulation of gene expression. This inhibition leads to changes in the expression of genes involved in various cellular processes, including cell proliferation and differentiation .

Comparison with Similar Compounds

LP99

  • Target Specificity : LP99 inhibits both BRD7 and BRD9, with moderate selectivity over other bromodomains. Unlike this compound, LP99’s dual-targeting may limit its specificity in certain contexts .
  • Efficacy: No explicit IC50 values are reported in the provided evidence, but LP99 is primarily used as a chemical probe for mechanistic studies rather than therapeutic development .
  • Therapeutic Potential: Lacks robust preclinical data in cancer models compared to GNE-373.

BI-7273 and BI-956456

  • Target Specificity: Both compounds are selective BRD9 inhibitors. BI-956456 exhibits sub-nanomolar potency (IC50 < 1 nM) but has overlapping inhibition profiles with other bromodomains, unlike this compound’s marked selectivity for BRD9 .
  • Efficacy : BI-7273 demonstrates in vivo anticancer activity in acute myeloid leukemia (AML) models, reducing tumor burden and improving survival in preclinical studies .

I-BRD9

  • Target Specificity : A covalent BRD9 inhibitor with irreversible binding, I-BRD9 achieves prolonged target engagement but may face challenges related to off-target effects due to its reactive electrophilic group .
  • Efficacy: Shows potent antiproliferative effects in AML cell lines and xenograft models, comparable to BI-7273 .
  • Differentiation from this compound : While I-BRD9’s covalent mechanism enhances durability, this compound’s reversible inhibition offers a safer pharmacokinetic profile for certain applications .

BETd-246

  • Target Specificity : A pan-BET inhibitor (targeting BRD2/3/4), BETd-246 lacks BRD9 specificity. It is a PROTAC-based degrader, enabling broader epigenetic modulation but increasing toxicity risks .
  • Efficacy : Effective in reducing tumor growth in BET-dependent cancers but unsuitable for BRD9-selective contexts .
  • Contrast with this compound : this compound’s narrow focus on BRD9 minimizes off-target effects, making it preferable for diseases driven by SWI/SNF complex dysregulation .

Discussion

This compound stands out for its exceptional selectivity for BRD9, a critical advantage in avoiding the toxicity associated with BET inhibitors like BETd-246 . However, compounds such as BI-7273 and I-BRD9 demonstrate superior in vivo efficacy in AML, underscoring the need to balance selectivity and therapeutic potency . While this compound is a valuable tool for studying BRD9-specific biology, its clinical translation may require further optimization to match the antitumor activity of covalent or dual-targeting agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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